9-cis Acitretin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

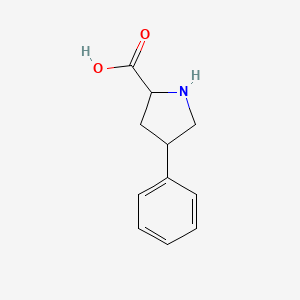

9-cis Acitretin is a synthetic retinoid, a derivative of vitamin A, known for its therapeutic applications, particularly in dermatology. It is a geometric isomer of acitretin, which is used in the treatment of severe psoriasis and other skin disorders. Retinoids, including this compound, play a crucial role in regulating cell growth, differentiation, and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-cis Acitretin involves several steps, starting from the reaction of 3-formyl-crotonic acid butyl ester with 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-2,4-diene-l-triphenyl phosphonium bromide. This reaction is carried out in the presence of a mild inorganic base, followed by isomerization using iodine to achieve the desired trans isomer with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring stringent control over reaction conditions to maintain high yield and purity. The process involves multiple purification steps to isolate the final product, ensuring it meets regulatory standards for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: 9-cis Acitretin undergoes various chemical reactions, including:

Oxidation: Conversion to its oxidized form, such as 4-oxo-9-cis Acitretin.

Reduction: Reduction reactions to form different isomers.

Substitution: Reactions involving the substitution of functional groups.

Common Reagents and Conditions:

Oxidation: Typically involves reagents like cytochrome P450 enzymes.

Reduction: Utilizes reducing agents under controlled conditions.

Substitution: Involves nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products: The major products formed from these reactions include various isomers and oxidized derivatives, which are studied for their biological activities and potential therapeutic applications .

Scientific Research Applications

9-cis Acitretin has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study retinoid chemistry and reaction mechanisms.

Biology: Investigated for its role in cell differentiation and apoptosis.

Medicine: Primarily used in dermatology for treating severe psoriasis and other skin disorders.

Industry: Utilized in the development of new retinoid-based therapies and cosmetic products.

Mechanism of Action

The mechanism of action of 9-cis Acitretin involves binding to retinoid receptors, such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This binding regulates gene transcription, leading to normalization of cell growth and differentiation. The exact molecular pathways are still under investigation, but it is believed that this compound modulates the expression of genes involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

All-trans Retinoic Acid: Another retinoid with similar therapeutic applications but different receptor binding affinities.

13-cis Retinoic Acid: Used in the treatment of severe acne and other skin conditions.

Etretinate: A precursor to acitretin with a longer half-life and different pharmacokinetic properties.

Uniqueness: 9-cis Acitretin is unique due to its ability to bind both RARs and RXRs, making it a versatile compound in retinoid therapy. Its geometric isomerism also provides distinct biological activities compared to other retinoids .

Properties

Molecular Formula |

C21H26O3 |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

(2E,4E,6Z,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8-,15-12+ |

InChI Key |

IHUNBGSDBOWDMA-CJJRUFRZSA-N |

Isomeric SMILES |

CC1=CC(=C(C(=C1/C=C/C(=C\C=C\C(=C\C(=O)O)\C)/C)C)C)OC |

Canonical SMILES |

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butanoic acid](/img/structure/B13401190.png)

![N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide](/img/structure/B13401193.png)

![Dipotassium;3-[3-(carboxylatomethylamino)-2-hydroxyphenyl]propanoate](/img/structure/B13401208.png)

![1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)octadec-9-en-1-one](/img/structure/B13401222.png)

![7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13401226.png)

![racemic 5-methoxy-2-[N-n-propyl-N-2-(2-thienyl)ethylamino]tetralin hydrochloride](/img/structure/B13401235.png)